molecular formula C22H39NO3 B2355800 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 898624-97-0

1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2355800
CAS No.: 898624-97-0
M. Wt: 365.558
InChI Key: IRZDOABOJRWRRF-UHFFFAOYSA-N
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Description

1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is an interesting compound due to its unique structure and diverse potential applications. The presence of both adamantane and tetramethylpiperidinyl groups contributes to its distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. Starting with adamantan-1-ol, an intermediate is formed through a reaction with epichlorohydrin under basic conditions, yielding a glycidyl ether. This intermediate then reacts with 2,2,6,6-tetramethylpiperidin-4-ol under controlled conditions to form the final product.

Industrial Production Methods

Industrial production generally utilizes efficient catalytic processes to maximize yield. High-pressure reactors and continuous flow systems are often employed to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various types of reactions including:

  • Oxidation: : Undergoes oxidation reactions to form corresponding oxides.

  • Reduction: : Can be reduced to yield simpler alcohols and hydrocarbons.

  • Substitution: : Undergoes nucleophilic substitution reactions due to the reactive hydroxyl and ether groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are generally carried out in polar solvents under mild to moderate temperature conditions.

Major Products

Major products from these reactions often include more oxidized forms, reduced hydrocarbons, and substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as a building block for more complex molecules due to its reactive groups.

Biology

In biological studies, it serves as a probe for studying molecular interactions and structural biology due to its stability and distinct steric properties.

Medicine

Research has explored its potential as a pharmacological agent, particularly in designing drugs that target specific molecular pathways.

Industry

In industry, it is utilized in the development of advanced materials, including polymers and coatings, due to its robust structural properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The adamantan-1-yloxy moiety enhances lipophilicity, aiding in membrane permeability, while the tetramethylpiperidinyl group provides steric bulk that influences binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-piperidine

  • 1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-tetramethylpiperidine

  • 1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-methylpiperidine

Uniqueness

Compared to these similar compounds, 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol stands out due to the presence of four methyl groups on the piperidine ring, which significantly impacts its chemical reactivity and physical properties.

This concludes the detailed article on this compound. If there's anything more specific you'd like to know, just let me know.

Properties

IUPAC Name

1-[3-(1-adamantyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO3/c1-20(2)11-18(24)12-21(3,4)23(20)13-19(25)14-26-22-8-15-5-16(9-22)7-17(6-15)10-22/h15-19,24-25H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZDOABOJRWRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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